molecular formula C7H6BrN3 B6603871 2-azido-1-bromo-3-methylbenzene CAS No. 2138297-31-9

2-azido-1-bromo-3-methylbenzene

Cat. No.: B6603871
CAS No.: 2138297-31-9
M. Wt: 212.05 g/mol
InChI Key: OJSRUFHYTURKFF-UHFFFAOYSA-N
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Description

2-Azido-1-bromo-3-methylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzene ring, along with a methyl group (-CH₃)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-1-bromo-3-methylbenzene typically involves a multi-step process starting from a suitable benzene derivative. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-bromo-3-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Triazoles: Formed from cycloaddition reactions involving the azido group.

    Amines: Formed from the reduction of the azido group.

Mechanism of Action

The reactivity of 2-azido-1-bromo-3-methylbenzene is primarily due to the presence of the azido group and the bromine atom. The azido group can undergo cycloaddition reactions to form stable triazoles, which are valuable in various chemical and biological applications. The bromine atom can be substituted by other nucleophiles, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-1-bromo-4-methylbenzene
  • 2-Azido-1-bromo-2-methylbenzene
  • 2-Azido-1-bromo-3-ethylbenzene

Uniqueness

2-Azido-1-bromo-3-methylbenzene is unique due to the specific positioning of the azido, bromine, and methyl groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-azido-1-bromo-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSRUFHYTURKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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